4-Propoxy-1-naphthaldehyde
Overview
Description
4-Propoxy-1-naphthaldehyde is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthaldehyde, where the aldehyde group is positioned at the first carbon of the naphthalene ring, and a propoxy group is attached to the fourth carbon. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-1-naphthaldehyde typically involves the reaction of 4-hydroxy-1-naphthaldehyde with 1-iodopropane in the presence of a base such as sodium hydride. The reaction is carried out in a mixed solvent system of tetrahydrofuran and N,N-dimethylformamide under a nitrogen atmosphere. The mixture is cooled to 0°C, and the reactants are added slowly. The reaction proceeds at room temperature for about two hours, followed by workup and purification to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Propoxy-1-naphthoic acid.
Reduction: 4-Propoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-Propoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Propoxy-1-naphthaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical assays, it may act as a substrate or inhibitor for specific enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. The propoxy group may influence the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
4-Methoxy-1-naphthaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxy-1-naphthaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 4-Propoxy-1-naphthaldehyde is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to its hydroxy, methoxy, and ethoxy analogs. This uniqueness makes it a valuable compound in specific synthetic and research applications.
Biological Activity
4-Propoxy-1-naphthaldehyde (C14H14O2) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with a propoxy group at the 4-position and an aldehyde group at the 1-position. Its molecular structure influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H14O2 |
Molecular Weight | 226.26 g/mol |
Melting Point | Not specified |
Solubility | Organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The propoxy group enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and influence its pharmacokinetic properties .
Interaction with Enzymes
Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions. The specific interactions depend on the enzyme's active site configuration and the compound's structural features, making it a valuable tool in biochemical assays.
Antioxidant Activity
Recent studies have explored the antioxidant properties of compounds related to naphthaldehyde derivatives. Although specific data on this compound is limited, similar compounds have demonstrated varying degrees of antioxidant activity. For instance, related naphthaldehydes have been evaluated using DPPH scavenging assays, which measure the ability to neutralize free radicals .
Case Studies
- Antioxidant Potential : A study on naphthaldehyde derivatives found that while some exhibited negligible antioxidant activity, others showed significant potential. Although direct studies on this compound are not extensively documented, its structural similarity to these compounds suggests it may also possess some level of antioxidant capacity .
- Enzyme Inhibition : In one investigation, derivatives of naphthaldehydes were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the naphthalene structure could enhance inhibitory effects, suggesting that this compound may also exhibit similar properties under certain conditions .
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further exploration in drug development. Its potential applications include:
- Development of Enzyme Inhibitors : By modifying the structure of this compound, researchers aim to create potent inhibitors for enzymes linked to diseases such as cancer and metabolic disorders.
- Synthesis of Bioactive Compounds : As an intermediate in organic synthesis, it can be utilized to produce more complex molecules with desired biological activities.
Properties
IUPAC Name |
4-propoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCRRYBQRUDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594907 | |
Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54784-09-7 | |
Record name | 4-Propoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54784-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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